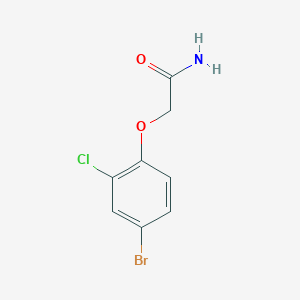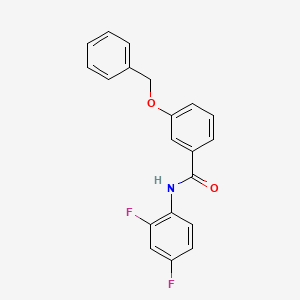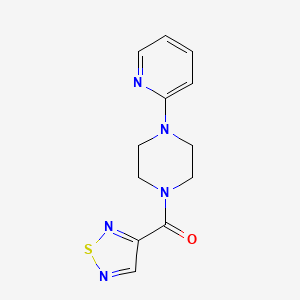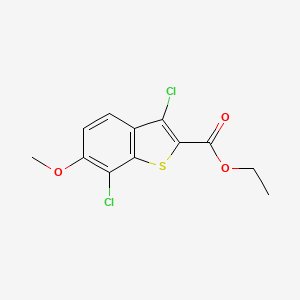
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a white crystalline powder with a molecular weight of 278.77 g/mol and a melting point of 126-128°C.
作用機序
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the body. It has been shown to inhibit the activity of the TRPV1 ion channel, which plays a crucial role in the perception of pain and inflammation. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also inhibits the activity of the P2X7 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of microglia, which play a crucial role in the development of neuroinflammation.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using a simple two-step reaction. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also readily available and can be purchased from various chemical suppliers. However, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
将来の方向性
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide and to determine its long-term effects. 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide also has potential applications in the field of agriculture as an insecticide and herbicide. Further research is needed to determine its efficacy and safety in this application.
合成法
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. In the second step, 4-chlorophenoxide is reacted with 3-methyl-2-pyridinecarboxylic acid chloride to form 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and agriculture. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
In pharmacology, 2-(4-chlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide has been studied for its ability to modulate ion channels and receptors, which makes it a potential candidate for the development of novel drugs. It has also been investigated for its potential use as an insecticide and herbicide in agriculture.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-3-2-8-16-14(10)17-13(18)9-19-12-6-4-11(15)5-7-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZZAOQTKCKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)



![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)

![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
![1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B5747576.png)
